
Ethyl 3-hydroxy-3,4-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-3,4-dimethyloctanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups on an octanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-3,4-dimethyloctanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-3,4-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Ethyl 3-hydroxy-3,4-dimethyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-3,4-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-3,4-dimethyloctanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-hydroxy-3,4-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other esters.
作用機序
The mechanism by which ethyl 3-hydroxy-3,4-dimethyloctanoate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The molecular pathways involved may include enzymatic hydrolysis by esterases and subsequent interactions with cellular receptors.
類似化合物との比較
Ethyl 3-hydroxy-3-methyloctanoate: Similar structure but with one less methyl group.
Ethyl 3-hydroxy-4-methyloctanoate: Similar structure but with the methyl group on a different carbon.
Ethyl 3-hydroxy-3,4-dimethylhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Ethyl 3-hydroxy-3,4-dimethyloctanoate is unique due to the presence of two methyl groups on adjacent carbons, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
65790-83-2 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
ethyl 3-hydroxy-3,4-dimethyloctanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(3)12(4,14)9-11(13)15-6-2/h10,14H,5-9H2,1-4H3 |
InChIキー |
BITKIXPLNCJOGW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)C(C)(CC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)


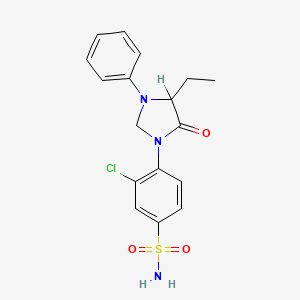
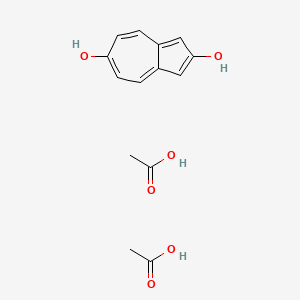
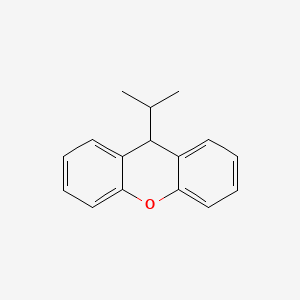

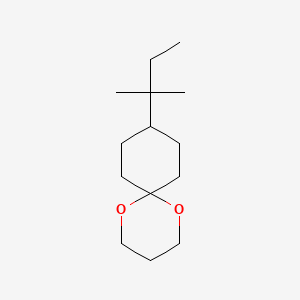
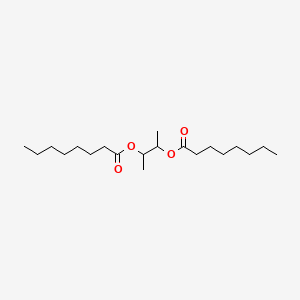

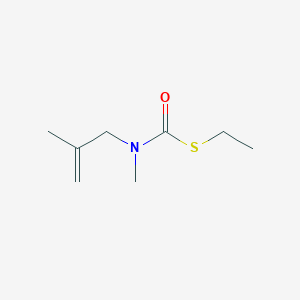
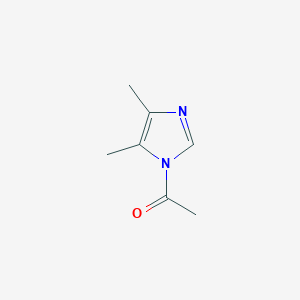
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
